3-phenyl-4-(phenylmethyl)-2(5H)-furanone

Catalog No.
S639435
CAS No.
M.F
C17H14O2
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-phenyl-4-(phenylmethyl)-2(5H)-furanone

Product Name

3-phenyl-4-(phenylmethyl)-2(5H)-furanone

IUPAC Name

3-benzyl-4-phenyl-2H-furan-5-one

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

RTTHRDSFKNSBAG-UHFFFAOYSA-N

SMILES

C1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3

Synonyms

gymnoascolide A

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3

Cardiovascular Research

Scientific Field: Cardiovascular Pharmacology

Summary of Application: Gymnoascolide A has been identified as a compound with significant vasodilatory activity. This property is crucial in the study of cardiovascular diseases where endothelial dysfunction leads to reduced vasodilation and associated complications.

Methods of Application: The compound was tested on isolated rat aortic rings. A concentration of 1 µM gymnoascolide A was used to inhibit calcium-induced contractions in these tissues .

Results: The application of gymnoascolide A led to the inhibition of calcium-induced contractions, suggesting its potential as a therapeutic agent in managing conditions like hypertension and atherosclerosis .

Antiviral Research

Scientific Field: Virology

Summary of Application: Gymnoascolide A has shown promise as an antiviral agent, particularly against coronaviruses. This is especially relevant given the recent global impact of coronavirus outbreaks.

Methods of Application: In a high-throughput screening platform, gymnoascolide A was applied at concentrations of 80 µM and 40 µM to infected human cell lines to assess its efficacy in reducing viral load .

Results: At 80 µM, gymnoascolide A reduced the viral load in the supernatant below 5%, and at 40 µM, the RNA levels of HCoV-OC43 remained under 20% .

Antifungal and Cytotoxic Research

Scientific Field: Mycology and Oncology

Summary of Application: Gymnoascolide A has been isolated from the fungus Gymnoascus reessii and has been studied for its antifungal and cytotoxic properties.

Methods of Application: The compound was derived from fungal cultures and tested for its ability to inhibit the growth of various fungal strains and cancer cell lines.

Anti-Inflammatory Research

Scientific Field: Immunology

Summary of Application: Compounds similar to gymnoascolide A have been noted for their anti-inflammatory properties, which are valuable in the treatment of chronic inflammatory diseases.

Methods of Application: Such compounds are typically tested in vitro using cell-based assays to measure the inhibition of inflammatory markers and cytokines.

Anticancer Research

Scientific Field: Oncology

Summary of Application: Furan derivatives, including gymnoascolide A, have been explored for their potential anticancer activities due to their ability to interfere with cell proliferation.

Methods of Application: These compounds are usually tested against a panel of cancer cell lines to determine their cytotoxicity and ability to induce apoptosis.

Neuropharmacological Research

Scientific Field: Neuropharmacology

Methods of Application: Neuropharmacological applications would involve in vivo and in vitro studies to assess neuroprotective effects, modulation of neurotransmitter systems, and impact on neural cell viability.

Antimicrobial Activity

Scientific Field: Microbiology

Summary of Application: Gymnoascolide A has been investigated for its antimicrobial properties, which could be beneficial in treating bacterial infections and in the development of new antibiotics.

Methods of Application: The compound would be tested against a range of bacterial strains to assess its efficacy in inhibiting growth or killing the bacteria.

Enzyme Inhibition

Scientific Field: Biochemistry

Summary of Application: Enzyme inhibitors are crucial in the study of metabolic pathways and the development of drugs. Gymnoascolide A could serve as a potential inhibitor for specific enzymes.

Methods of Application: Gymnoascolide A would be applied to enzymatic reactions to determine its inhibitory effects and the concentration required for inhibition.

Results: Research on similar compounds indicates potential for enzyme inhibition, but further studies are needed to confirm gymnoascolide A’s specific capabilities .

Neuroprotective Effects

Scientific Field: Neuroscience

Summary of Application: Given its structural similarity to other neuroactive compounds, gymnoascolide A may have neuroprotective effects that could be explored for treating neurodegenerative diseases.

Methods of Application: In vitro and in vivo models of neurodegeneration would be used to test the neuroprotective properties of gymnoascolide A.

Results: Related furan derivatives have shown neuroprotective effects, which warrants investigation into gymnoascolide A’s potential benefits in this area .

Anti-inflammatory Activity

Summary of Application: Gymnoascolide A could be studied for its anti-inflammatory effects, which are valuable in the treatment of chronic inflammatory diseases.

Methods of Application: The compound would be tested in cell-based assays to measure the inhibition of inflammatory markers and cytokines.

Results: Similar compounds have demonstrated significant anti-inflammatory effects in preclinical models, suggesting gymnoascolide A may have similar properties .

Antioxidant Properties

Scientific Field: Pharmacology

Summary of Application: Antioxidants play a vital role in protecting cells from oxidative stress. Gymnoascolide A could be explored for its antioxidant capacity.

Methods of Application: The compound would be subjected to assays that measure its ability to scavenge free radicals or protect cells from oxidative damage.

Chemopreventive Potential

Summary of Application: Chemoprevention involves the use of natural or synthetic agents to prevent cancer. Gymnoascolide A’s properties suggest it could be a candidate for chemoprevention research.

Methods of Application: The compound would be tested in preclinical models for its ability to prevent the initiation, promotion, or progression of cancer.

Results: Research into furan derivatives has indicated potential chemopreventive effects, making gymnoascolide A a compound of interest for future studies .

3-Phenyl-4-(phenylmethyl)-2(5H)-furanone is a compound belonging to the furanone family, characterized by a furan ring with a phenyl and a phenylmethyl substituent. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound exhibits a molecular formula of C₁₅H₁₂O and a molecular weight of approximately 224.25 g/mol.

Typical of furanones, including:

  • Nucleophilic Substitution: The carbonyl group in the furanone can react with nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Photo

Research indicates that furanones exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. Specifically, 3-phenyl-4-(phenylmethyl)-2(5H)-furanone has shown potential in inhibiting certain bacterial strains and may act as an anti-inflammatory agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 3-phenyl-4-(phenylmethyl)-2(5H)-furanone:

  • Condensation Reactions: This involves the reaction of phenylacetaldehyde with malonic acid derivatives under acidic conditions.
  • Cyclization Reactions: Utilizing phenylmethyl derivatives with appropriate reagents can lead to the formation of the furanone structure through cyclization.
  • Photooxidation: This method employs light to initiate reactions that yield the desired furanone from simpler precursors .

The applications of 3-phenyl-4-(phenylmethyl)-2(5H)-furanone are varied and include:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Flavoring Agents: Furanones are often used in the food industry for their flavor-enhancing properties.
  • Material Science: Its photochemical properties make it suitable for use in coatings and polymers .

Interaction studies involving 3-phenyl-4-(phenylmethyl)-2(5H)-furanone have focused on its binding affinity with various biological receptors and enzymes. These studies indicate that the compound can modulate biological pathways, potentially influencing cell signaling and metabolic processes. Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 3-phenyl-4-(phenylmethyl)-2(5H)-furanone. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Phenyl-2(5H)-furanoneFuran ring with one phenyl groupSimpler structure; less diverse reactivity
4-Hydroxy-3-(phenylmethyl)-2(5H)-furanoneHydroxyl group on furan ringIncreased polarity; potential for hydrogen bonding
4-Methylthio-3-(phenylmethyl)-2(5H)-furanoneMethylthio group additionEnhanced lipophilicity; different biological activity

The presence of both phenyl and phenylmethyl groups in 3-phenyl-4-(phenylmethyl)-2(5H)-furanone contributes to its unique reactivity and biological profile compared to these similar compounds .

3-phenyl-4-(phenylmethyl)-2(5H)-furanone, also known as gymnoascolide A or 4-benzyl-3-phenyl-5H-furan-2-one, represents a significant compound in the furanone family with molecular formula C₁₇H₁₄O₂ and molecular weight 250.29 grams per mole [1] [2]. This butenolide derivative has attracted considerable research attention due to its structural complexity and biological significance [2] [3]. The compound features a five-membered lactone ring with phenyl and phenylmethyl substituents, making it an important target for synthetic methodology development and biosynthetic pathway studies [1] [2].

Chemoselective Synthesis via SN2′ Coupling Reactions

Chemoselective SN2′ coupling reactions have emerged as a powerful strategy for constructing the furanone framework of 3-phenyl-4-(phenylmethyl)-2(5H)-furanone [4] [5]. These reactions enable the selective formation of carbon-carbon bonds while maintaining the integrity of sensitive functional groups within the molecule [4]. The methodology relies on the nucleophilic attack at the allylic position, leading to the displacement of leaving groups with simultaneous rearrangement of the double bond system [5].

Research has demonstrated that 3,4-dibromo-2(5H)-furanone serves as an excellent substrate for SN2′ coupling reactions with organometallic reagents [4] [5]. The reaction of mucobromic acid derivatives with sodium borohydride in methanol at 0°C for 15 minutes provides access to 3,4-dibromo-2(5H)-furanone in 75% yield [4]. This intermediate undergoes regioselective palladium-catalyzed cross-coupling reactions with aryl(trialkyl)stannanes in N-methylpyrrolidone at room temperature, yielding 4-aryl-3-bromo-2(5H)-furanones in yields ranging from 58 to 76% [4].

The chemoselective nature of these reactions is particularly evident in the treatment of 3,4-dibromo-2(5H)-furanone with potassium arylmethyltrifluoroborates [4]. These reactions proceed in a 1:1 mixture of toluene and water at 70°C for 12 hours in the presence of 5 mol% PdCl₂(dppf) and 2.0 equivalents of K₂CO₃, providing 4-arylmethyl-3-bromo-2(5H)-furanones in satisfactory yields [4]. The selectivity of these transformations stems from the different reactivity of the carbon-halogen bonds at positions 3 and 4 of the furanone ring [5].

Table 1: Synthetic Methodologies for 3-phenyl-4-(phenylmethyl)-2(5H)-furanone

MethodReaction ConditionsYield RangeSelectivity
Chemoselective SN2′ CouplingLewis acid, room temperature, organic solvent58-86%High chemoselectivity
Palladium-Catalyzed Cross-CouplingPd catalyst, K₂CO₃, toluene/water, 70°C62-82%Regioselective at C4
Aldol Reaction with 3-SilyloxyfuransTiCl₄ or BF₃·OEt₂, -78°C to room temperature65-90%Stereoselective
Phosphine-Mediated Tandem ReactionPhosphine catalyst, THF, 60°C45-75%Chemoselective
Catalyst-Free Diazo Cross-couplingα-aryldiazo ketones, α-diazo esters, 60°C60-85%Good yields
Metal-Free Cross-Coupling140°C, di-tert-butyl peroxide, nitrogen atmosphere56-85%Moderate selectivity

Advanced SN2′ coupling strategies have been developed using bisstannylfuranones as versatile intermediates [5]. The preparation of 3,4-bistributylstannyl-2(5H)-furanone enables regiospecific palladium-catalyzed cross-coupling reactions with halides [5]. These reactions consistently substitute the C4-Sn bond except when polar solvents or chelating phosphine ligands are employed, demonstrating the importance of reaction conditions in controlling selectivity [5].

Regioselective Reduction Strategies for Functional Group Manipulation

Regioselective reduction strategies play a crucial role in the functional group manipulation of furanone derivatives, enabling the selective transformation of specific reactive centers while preserving the lactone framework [6] [7]. These methodologies are essential for the synthesis of 3-phenyl-4-(phenylmethyl)-2(5H)-furanone and related compounds, particularly when dealing with polyfunctional intermediates [6] [8].

The reduction of 4-aroyl-3-hydroxy-2(5H)-furanones has been extensively investigated using different reducing agents [7]. Sodium borohydride treatment of these compounds results in water elimination to yield 4-(arylmethylene)-2,3(4H,5H)-furandiones in moderate yields [7]. However, more selective approaches employ platinum on carbon or palladium chloride supported on charcoal, which transforms 4-benzoyl derivatives to 4-benzyl-3-hydroxy-2(5H)-furanone with yields of approximately 70-85% [7].

An efficient chemoselective reduction method utilizes 2-phenylbenzimidazoline generated in situ for the reduction of double bonds conjugated with nitrile groups and acid or base sensitive furan rings [6]. This methodology achieves high yields and excellent selectivity, with the reducing agent prepared in one step from ordinary chemicals [6]. The process is particularly valuable because it does not affect cyano and nitro groups nor furan rings, making it a superior alternative when metal-catalyzed hydrogenations or borohydride reductions fail [6].

Table 2: Regioselective Reduction Strategies for Functional Group Manipulation

Reducing AgentTarget Functional GroupReaction ConditionsYieldSelectivity Features
Sodium borohydride (NaBH₄)Carbonyl groupsMethanol, 0°C, 15 min75%Chemoselective for carbonyls
2-phenylbenzimidazoline (PBI)Conjugated double bondsEthanol, room temperature85-95%Regioselective for conjugated systems
Platinum on carbon (Pt/C)Aromatic rings/double bondsH₂ atmosphere, room temperature91%Non-selective hydrogenation
Palladium chloride/charcoalCarbonyl to methyleneH₂, supported catalyst70-85%Selective carbonyl reduction
NADPH-dependent reductasesExocyclic double bondsEnzymatic, mild conditions80-90%Highly regioselective
Zinc dust in THFHalogenated intermediatesTHF, catalytic amount65-80%Reductive debromination

Enzymatic reduction strategies have gained prominence for their exceptional regioselectivity [9]. The ripening-induced enzyme FaEO catalyzes the reduction of the exocyclic double bond of highly reactive precursors such as 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone [9]. This NADPH-dependent reductase demonstrates remarkable substrate specificity and operates under mild conditions, achieving yields of 80-90% with excellent regioselectivity [9].

The reduction of conjugated double bonds in furan-containing compounds presents particular challenges due to the acid and base sensitivity of the furan nucleus [6]. The chemoselective reduction using 2-phenylbenzimidazoline addresses this limitation by providing a mild, neutral reducing environment [6]. The method involves simple work-up procedures and benign reaction conditions, making it a practical alternative for large-scale synthesis [6].

Biosynthesis in Ralstonia solanacearum: Precursor Roles and Enzymatic Cascades

The biosynthesis of furanone compounds in Ralstonia solanacearum represents a fascinating example of bacterial secondary metabolism, with extensive research revealing the molecular mechanisms underlying ralfuranone production [10] [11] [12]. Ralstonia solanacearum, a destructive crop plant pathogen, produces ralfuranone, a monophenyl-substituted furanone that shares structural similarities with 3-phenyl-4-(phenylmethyl)-2(5H)-furanone [10] [12].

Extensive feeding experiments with ¹³C-labeled L-phenylalanine have proven that all carbon atoms of the furanone heterocycle derive from this aromatic amino acid after deamination [10] [12]. This discovery established L-phenylalanine as the primary precursor for furanone biosynthesis in this bacterial system [12]. The conversion involves the initial transformation of L-phenylalanine to phenylpyruvate through the action of the aminotransferase RalD [12] [13].

The key enzymatic machinery for furanone biosynthesis consists of two essential components: RalD (aminotransferase) and RalA (furanone synthetase) [12] [13]. RalA represents a tridomain nonribosomal peptide synthetase-like enzyme that has been characterized both biochemically through ATP-pyrophosphate exchange assays and genetically through gene inactivation and transcriptional analysis [12]. This enzyme catalyzes the formation of carbon-carbon bonds and subsequent carbon-oxygen bond formation to establish the furanone ring system [12].

Table 3: Biosynthetic Pathway Components in Ralstonia solanacearum

Enzyme/ComponentFunctionEnzyme TypePathway RoleBiochemical Evidence
RalD (Aminotransferase)Converts L-phenylalanine to phenylpyruvateAminotransferaseInitial deamination step¹³C-labeling studies
RalA (Furanone Synthetase)NRPS-like enzyme forming furanone ringTridomain NRPS-likeC-C and C-O bond formationATP-pyrophosphate exchange assay
L-phenylalaninePrimary precursor amino acidSubstrateCarbon source for heterocycleFeeding experiments confirmed
PhenylpyruvateIntermediate after deaminationIntermediateDirect precursor for cyclizationMetabolic intermediate
Ralfuranone IFirst furanone productProductPrecursor to other ralfuranonesIsolated and characterized
PhcA RegulatorTranscriptional regulatorRegulatory proteinControls gene expressionGene inactivation studies

The biosynthetic pathway involves sophisticated regulatory mechanisms controlled by the PhcA transcriptional regulator through the phc quorum sensing system [13]. Both the transaminase RalD and furanone synthase RalA depend on functional PhcA for their expression [13]. This regulatory network ensures that furanone production occurs under appropriate physiological conditions and contributes to the organism's virulence properties [13].

The enzymatic cascade continues with the production of ralfuranone I, which serves as a precursor for other ralfuranones through both enzymatic and non-enzymatic conversions [11] [14]. Ralfuranone I undergoes non-enzymatic conversion to ralfuranone B in the culture supernatant, while other derivatives are formed through specific enzymatic modifications [11] [14]. The non-enzymatic elimination of benzaldehyde from ralfuranone B produces ralfuranone A, demonstrating the complex interplay between enzymatic and chemical transformations in this biosynthetic system [13].

Recent investigations have revealed that the biosynthesis proceeds through both enzymatic and non-enzymatic pathways, with feeding experiments using ralfuranone I and its putative metabolite ralfuranone B confirming these conversion routes [11]. The system represents a unique example of nonribosomal peptide synthetase-like chemistry, as RalA-mediated biosynthesis requires novel carbon-carbon bond and subsequent carbon-oxygen bond formation to establish the furanone ring system [12].

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-phenyl-4-(phenylmethyl)-2(5H)-furanone through detailed analysis of both proton and carbon-13 environments. The compound exhibits characteristic resonances that confirm its furanone structure with phenyl and benzyl substituents.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 NMR spectrum of 3-phenyl-4-(phenylmethyl)-2(5H)-furanone reveals eight distinct carbon environments, providing comprehensive structural information [1] [2]. The lactone carbonyl carbon appears as the most downfield signal at 171.5 ppm, characteristic of the electron-deficient carbonyl carbon in the five-membered lactone ring [1]. This chemical shift is consistent with the α,β-unsaturated lactone system, where the carbonyl carbon experiences significant deshielding due to the adjacent double bond conjugation.

The quaternary carbons of the furanone ring system display distinctive chemical shifts that reflect their electronic environments. The C-4 quaternary carbon, bearing the phenyl substituent, resonates at 142.5 ppm, while the C-3 quaternary carbon, substituted with the benzyl group, appears at 133.8 ppm [1] [2]. These positions demonstrate the influence of aromatic substituents on the electronic distribution within the heterocyclic framework.

The aromatic carbon signals from both phenyl rings appear in the expected aromatic region between 127.5-130.2 ppm, representing multiple overlapping resonances from the ten aromatic carbons present in the molecule [1] [3]. The benzylic methylene carbon (CH₂ of the benzyl group) appears at 29.8 ppm, while the furanone ring methylene (C-5) resonates at 73.0 ppm, the downfield position reflecting the electron-withdrawing effect of the adjacent oxygen atom [2] [3].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton NMR spectrum exhibits characteristic resonance patterns that confirm the substitution pattern and molecular connectivity [1] [2]. The furanone ring protons at the C-5 position appear as a broad singlet between 4.8-5.2 ppm, integrating for two protons [2]. This downfield position results from the deshielding effect of the adjacent oxygen atom and the electron-withdrawing lactone carbonyl group.

The benzylic methylene protons resonate as a singlet at 3.5-3.8 ppm, integrating for two protons [2] [3]. The singlet multiplicity indicates that these protons do not couple significantly with other protons in the molecule, consistent with their attachment to a quaternary carbon center. The chemical shift reflects the electron-withdrawing influence of both the aromatic ring and the furanone system.

The aromatic proton signals from both phenyl substituents appear as complex multipiples in the region 7.2-7.6 ppm, with each phenyl ring contributing five protons for a total integration of ten protons [2] [3]. The overlapping nature of these signals is typical for substituted aromatic systems where the chemical shifts are influenced by the electronic effects of the furanone core.

Infrared (IR) and Mass Spectrometric (MS) Fragmentation Patterns

Infrared Spectroscopic Analysis

The infrared spectrum of 3-phenyl-4-(phenylmethyl)-2(5H)-furanone displays characteristic absorption bands that provide definitive structural confirmation [4] [5]. The most prominent feature is the lactone carbonyl stretch at 1760 cm⁻¹, which appears as a strong, sharp absorption band [4] [5]. This frequency is characteristic of five-membered ring lactones, where ring strain and the α,β-unsaturated system contribute to the elevated carbonyl stretching frequency compared to acyclic esters [6] [7].

The aromatic C-H stretching vibrations appear in the region 3030-3060 cm⁻¹ with medium intensity [6] [8]. These absorptions are characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems and confirm the presence of the phenyl substituents. The aromatic C=C stretching vibrations manifest as medium-to-weak intensity bands in the region 1600-1500 cm⁻¹, typical of substituted benzene rings [6] [8].

Aliphatic CH₂ bending vibrations from the benzylic and furanone methylene groups appear at 1450-1380 cm⁻¹ with medium intensity [6] [8]. These absorptions confirm the presence of methylene groups and are consistent with the proposed structure containing both benzylic and cyclic CH₂ functionalities.

The lactone C-O stretching appears in the fingerprint region between 1200-1300 cm⁻¹, providing additional confirmation of the lactone functionality [6] [8]. The characteristic pattern of overtones and combination bands in the 2000-1700 cm⁻¹ region, though weak, supports the presence of the aromatic systems [7].

Mass Spectrometric Fragmentation Analysis

The mass spectrum of 3-phenyl-4-(phenylmethyl)-2(5H)-furanone exhibits characteristic fragmentation patterns that provide structural confirmation and insight into the molecular stability [9] [10]. The molecular ion peak appears at m/z 250, corresponding to the molecular weight of C₁₇H₁₄O₂ [11] [12]. This molecular ion shows moderate intensity, indicating reasonable stability under electron impact conditions.

The base peak in the spectrum appears at m/z 159, corresponding to the loss of the benzyl radical [M-91]⁺ [9]. This fragmentation represents the preferential cleavage of the benzylic carbon-carbon bond, forming a stable resonance-stabilized cation containing the furanone core with the retained phenyl substituent. This fragmentation pattern is characteristic of compounds containing benzylic substitution patterns.

A significant fragment appears at m/z 105, corresponding to the benzyl cation [C₇H₇]⁺ [9]. This stable carbocation results from the cleavage of the benzyl substituent from the furanone ring and represents one of the most stable organic cations due to extensive resonance stabilization through the aromatic π-system. The high intensity of this fragment confirms the presence of the benzyl structural unit.

The phenyl cation [C₆H₅]⁺ appears at m/z 77 with medium intensity [9]. This fragment results from the loss of the phenyl substituent from either the intact molecular ion or from secondary fragmentation processes. Additional fragments corresponding to the furanone core and various aromatic rearrangement products appear at lower masses, providing comprehensive structural confirmation.

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Molecular Orbital Analysis

Density functional theory calculations using the B3LYP functional with the 6-31G(d) basis set provide detailed insights into the electronic structure of 3-phenyl-4-(phenylmethyl)-2(5H)-furanone [13] [14]. The highest occupied molecular orbital (HOMO) is calculated at -6.85 eV, indicating the energy required for electron ionization from the molecule [13]. This energy level reflects the electron-rich nature of the aromatic substituents and the furanone π-system.

The lowest unoccupied molecular orbital (LUMO) appears at -1.42 eV, representing the electron affinity of the molecule [13] [14]. The HOMO-LUMO energy gap of 5.43 eV indicates moderate electronic stability and suggests that the molecule exhibits reasonable resistance to electronic excitation. This energy gap is consistent with conjugated aromatic systems containing electron-withdrawing lactone functionalities.

The molecular orbital distribution analysis reveals that the HOMO is primarily localized on the aromatic rings with significant contribution from the furanone double bond, while the LUMO shows substantial localization on the lactone carbonyl group and the furanone ring system [13] [14]. This distribution pattern explains the electrophilic character of the lactone carbonyl and the nucleophilic nature of the aromatic substituents.

Geometric Optimization and Structural Parameters

Geometric optimization calculations provide precise structural parameters for 3-phenyl-4-(phenylmethyl)-2(5H)-furanone [13] [14]. The lactone carbonyl bond length is calculated at 1.217 Å, consistent with typical C=O double bond lengths in α,β-unsaturated lactones. This bond length reflects the partial single-bond character introduced by conjugation with the furanone double bond system.

The furanone C-O bond length measures 1.352 Å, intermediate between typical C-O single bonds (1.43 Å) and C=O double bonds (1.20 Å) [13]. This intermediate value confirms the delocalized nature of the lactone system and the contribution of resonance structures involving charge separation within the heterocyclic framework.

The average aromatic C-C bond length is calculated at 1.394 Å, consistent with benzene ring systems [13] [14]. The dihedral angle between the 3-phenyl ring and the furanone plane measures 45.2 degrees, indicating significant steric interaction between the aromatic substituent and the heterocyclic core. This non-planar geometry has important implications for the molecular dipole moment and intermolecular interactions.

Electronic Properties and Molecular Descriptors

The calculated dipole moment of 2.85 Debye indicates significant molecular polarity arising from the lactone carbonyl group and the asymmetric substitution pattern [13] [14]. This substantial dipole moment suggests strong intermolecular interactions in the solid state and good solubility in polar solvents.

Natural bond orbital analysis reveals significant charge transfer from the aromatic rings to the electron-deficient lactone system [13]. The lactone carbonyl carbon carries a partial positive charge of approximately +0.65, while the carbonyl oxygen bears a partial negative charge of -0.55. The aromatic carbons show alternating partial charges consistent with aromatic π-electron delocalization.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

250.099379685 g/mol

Monoisotopic Mass

250.099379685 g/mol

Heavy Atom Count

19

Wikipedia

Gymnoascol

Dates

Last modified: 04-14-2024

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